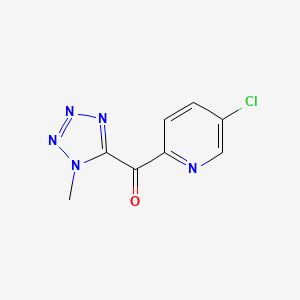![molecular formula C15H21BrO3 B14378841 2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane CAS No. 88275-74-5](/img/structure/B14378841.png)
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane is an organic compound characterized by the presence of a brominated aromatic ring and an oxane (tetrahydropyran) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position of the aromatic ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate to form the propoxy derivative.
Cyclization: Finally, the propoxy derivative undergoes cyclization with tetrahydropyran under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Lithium aluminum hydride, ether.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 2-[3-(3-Hydroxy-2-methoxyphenyl)propoxy]oxane.
Reduction: 2-[3-(2-Methoxyphenyl)propoxy]oxane.
Applications De Recherche Scientifique
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group may play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methoxypyridine: Similar in structure but contains a pyridine ring instead of an oxane moiety.
3-Bromo-2-ethoxy-5-methylphenylboronic acid: Contains a boronic acid group and an ethoxy substituent.
Uniqueness
2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane is unique due to the presence of both a brominated aromatic ring and an oxane moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
88275-74-5 |
|---|---|
Formule moléculaire |
C15H21BrO3 |
Poids moléculaire |
329.23 g/mol |
Nom IUPAC |
2-[3-(3-bromo-2-methoxyphenyl)propoxy]oxane |
InChI |
InChI=1S/C15H21BrO3/c1-17-15-12(6-4-8-13(15)16)7-5-11-19-14-9-2-3-10-18-14/h4,6,8,14H,2-3,5,7,9-11H2,1H3 |
Clé InChI |
CTSHZFWOPWNTCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1Br)CCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


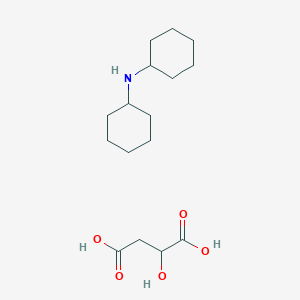
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)
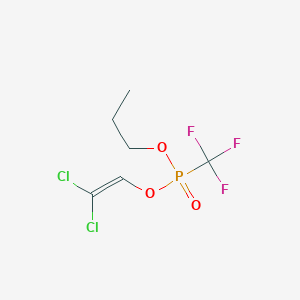

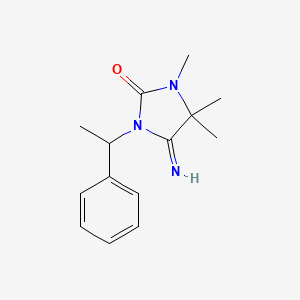
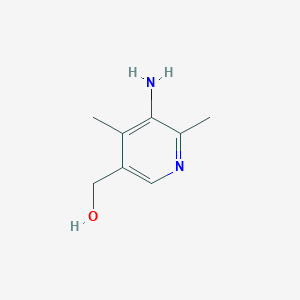
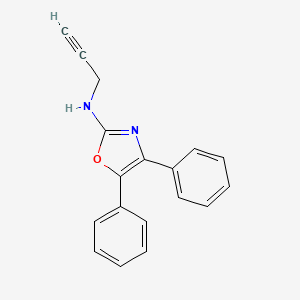
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
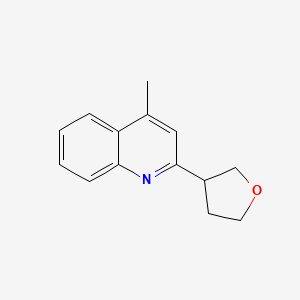
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
